molecular formula C5H10N4 B1270310 3-Propyl-1H-1,2,4-triazol-5-amine CAS No. 60016-62-8

3-Propyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1270310
CAS No.: 60016-62-8
M. Wt: 126.16 g/mol
InChI Key: GCPOFDRZTYMDKK-UHFFFAOYSA-N
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Description

3-Propyl-1H-1,2,4-triazol-5-amine is an organic compound with the molecular formula C5H10N4. It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4.

Biochemical Analysis

Biochemical Properties

5-Propyl-4H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by 5-Propyl-4H-1,2,4-triazol-3-amine can affect various signaling pathways within the cell. Additionally, this compound interacts with lysine-specific demethylase 1, an enzyme involved in the removal of methyl groups from lysine residues on histone proteins, thereby influencing gene expression .

Cellular Effects

The effects of 5-Propyl-4H-1,2,4-triazol-3-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, 5-Propyl-4H-1,2,4-triazol-3-amine can alter the phosphorylation status of various proteins, leading to changes in cell function. Furthermore, its interaction with lysine-specific demethylase 1 affects gene expression by modifying histone methylation patterns. These changes can impact cellular metabolism and other critical cellular functions .

Molecular Mechanism

At the molecular level, 5-Propyl-4H-1,2,4-triazol-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of kinases, thereby inhibiting their activity. This inhibition prevents the transfer of phosphate groups to substrate proteins, disrupting signaling pathways. Additionally, 5-Propyl-4H-1,2,4-triazol-3-amine interacts with lysine-specific demethylase 1 by binding to its active site, inhibiting its demethylase activity. This inhibition leads to changes in histone methylation and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Propyl-4H-1,2,4-triazol-3-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on kinases and lysine-specific demethylase 1 over extended periods. Long-term studies have indicated that continuous exposure to 5-Propyl-4H-1,2,4-triazol-3-amine can lead to sustained changes in gene expression and cellular metabolism, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Propyl-4H-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and alters gene expression without causing significant toxicity. At higher doses, 5-Propyl-4H-1,2,4-triazol-3-amine can exhibit toxic effects, including behavioral changes and somnolence. These dosage-dependent effects underscore the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

5-Propyl-4H-1,2,4-triazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of kinases and lysine-specific demethylase 1 can lead to changes in metabolite levels and overall metabolic activity. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy balance .

Transport and Distribution

Within cells and tissues, 5-Propyl-4H-1,2,4-triazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on kinases and lysine-specific demethylase 1. The distribution of 5-Propyl-4H-1,2,4-triazol-3-amine within cells is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Propyl-4H-1,2,4-triazol-3-amine is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzymes. This localization is essential for the compound’s activity, as it ensures that 5-Propyl-4H-1,2,4-triazol-3-amine reaches the appropriate sites to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl silica with 3-amino-1,2,4-triazole. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Another method involves the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods require specific reaction conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-propyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPOFDRZTYMDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352433
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60016-62-8
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Propyl-1H-1,2,4-triazol-5-amine
3-Propyl-1H-1,2,4-triazol-5-amine
3-Propyl-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-Propyl-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-Propyl-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-Propyl-1H-1,2,4-triazol-5-amine

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